1-[5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-(propan-2-yl)urea
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Overview
Description
1-[5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-(propan-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including a urea moiety, a thiazolopyridine ring, and a dihydropyridine carbonyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them valuable targets for therapeutic intervention .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes in their function . This interaction could potentially alter the activity of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
It is known that similar compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have a broad range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-(propan-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridine core, followed by the introduction of the dihydropyridine carbonyl group and the isopropyl urea moiety. Common reagents used in these reactions include various amines, isocyanates, and carbonyl compounds. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The dihydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine group can yield pyridine derivatives, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
1-[5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an enzyme inhibitor or receptor modulator.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Pyridine derivatives: These compounds also contain a nitrogen-containing ring and are used in various chemical and pharmaceutical applications.
Thiazole derivatives: These compounds have a sulfur-containing ring and are known for their diverse chemical reactivity and biological properties.
Uniqueness
1-[5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-(propan-2-yl)urea is unique due to its combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
The compound 1-[5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-(propan-2-yl)urea is a novel heterocyclic derivative with potential therapeutic applications. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridine moiety and a thiazolo-pyridine framework. Its molecular formula is C18H22N4O3S, and it has a molecular weight of approximately 378.46 g/mol. The presence of both urea and carbonyl functionalities suggests potential interactions with biological targets.
Research indicates that compounds containing similar structural motifs exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The dihydropyridine component is known for its role in calcium channel modulation, while the thiazole ring may contribute to receptor binding affinities.
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit significant antimicrobial properties against various pathogens. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains.
- Antifungal Activity : Some derivatives have been tested against fungi like Candida albicans, showing promising results in inhibiting growth.
Antiviral Activity
Research on related dihydropyridine derivatives has highlighted their potential as antiviral agents. For example:
- Compounds have been evaluated for their ability to inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and other viral pathogens.
Anti-inflammatory Effects
The anti-inflammatory properties of similar heterocyclic compounds have been documented. These compounds can modulate cytokine production and inhibit pathways leading to inflammation:
- In vivo studies have shown that certain derivatives can reduce carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of dihydropyridine derivatives against S. aureus and Escherichia coli. The compound demonstrated an MIC (minimum inhibitory concentration) value of 31.2 µg/mL against S. aureus, suggesting significant antibacterial potential.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
A | 31.2 | S. aureus |
B | 62.5 | E. coli |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory activity, a related compound was administered intraperitoneally to mice subjected to induced inflammation. The results showed a significant reduction in TNF-alpha levels compared to the control group.
Treatment | TNF-alpha Level (pg/mL) |
---|---|
Control | 150 |
Compound A | 75 |
Properties
IUPAC Name |
1-[5-(1-methyl-2-oxopyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-10(2)18-16(25)20-17-19-12-6-8-22(9-13(12)26-17)15(24)11-5-4-7-21(3)14(11)23/h4-5,7,10H,6,8-9H2,1-3H3,(H2,18,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPYXZPMHUKNRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.